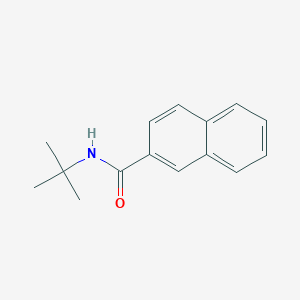

N-tert-butylnaphthalene-2-carboxamide

Vue d'ensemble

Description

N-tert-Butylnaphthalene-2-carboxamide is an organic compound with the molecular formula C15H17NO. It is a derivative of naphthalene, where the carboxamide group is substituted at the second position and the nitrogen atom is bonded to a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylnaphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 40°C

- Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-Butylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalene-2-carboxamide.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

Oxidation: Naphthalene-2-carboxylic acid derivatives

Reduction: Naphthalene-2-carboxamide

Substitution: Halogenated or nitrated naphthalene derivatives

Applications De Recherche Scientifique

Chemistry

N-tert-butylnaphthalene-2-carboxamide serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic compounds and materials with enhanced properties. Its unique structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry.

Biology

Research indicates that this compound may exhibit significant biological activities:

- Ligand Activity : It has been studied for its potential role as a ligand for specific receptors and enzymes, which could facilitate drug development.

- Antimicrobial Properties : Studies have shown that this compound displays antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.

Medicine

The compound has shown promise in preclinical studies for its anti-inflammatory and analgesic properties. It may be developed into new medications aimed at pain management and other medical conditions. Additionally, its potential neuroprotective effects are being explored for applications in neurodegenerative diseases such as Alzheimer's.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and advanced materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vitro Study on Anticancer Activity : Research demonstrated that the compound inhibited the proliferation of cancer cell lines and induced apoptosis.

| Study Type | Findings |

|---|---|

| In Vitro | Reduced cell viability in glioblastoma multiforme cells |

| Animal Model | Improved cognitive function in neurodegeneration models |

| Antimicrobial | Comparable efficacy against resistant bacterial strains |

Mécanisme D'action

The mechanism of action of N-tert-butylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Naphthalene-2-carboxamide

- N-tert-Butylbenzamide

- N-tert-Butyl-1-naphthamide

Uniqueness

N-tert-Butylnaphthalene-2-carboxamide stands out due to its unique combination of stability, reactivity, and biological activity. Compared to similar compounds, it offers enhanced solubility and bioavailability, making it a valuable compound for various applications. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interaction with other molecules.

Activité Biologique

N-tert-butylnaphthalene-2-carboxamide (NTBNA) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₅H₁₇NO

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)NC(=O)c2ccc1ccccc1c2

This compound features a naphthalene ring system with a tert-butyl group and a carboxamide functional group, contributing to its stability and reactivity in biological systems.

The mechanism of action of NTBNA involves its interaction with specific molecular targets, particularly enzymes and receptors. Studies suggest that NTBNA can bind to proteins through hydrogen bonds and hydrophobic interactions, altering their conformation and function. This modulation can influence various biological pathways, including signal transduction and gene expression.

Biological Activities

-

Antimicrobial Activity :

- NTBNA has shown potential as an antimicrobial agent. In vitro studies indicate that it may inhibit the growth of certain bacterial strains by targeting specific cellular processes, although detailed mechanisms remain under investigation.

- Neuropharmacological Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities of this compound

Case Study: Neuropharmacological Assessment

In a study assessing the effects of NTBNA on dopamine receptor activity, researchers found that NTBNA exhibited selective binding to D3 receptors, influencing both G-protein activation and intracellular signaling pathways. This suggests a role in modulating dopaminergic signaling, which could be relevant for conditions such as schizophrenia or substance use disorders .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of NTBNA against various strains of bacteria. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Propriétés

IUPAC Name |

N-tert-butylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUOLOZPACRWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349881 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82740-58-7 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.